![molecular formula C18H25N3O B2496839 N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide CAS No. 1223649-70-4](/img/structure/B2496839.png)
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide, also known as CCDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCDA belongs to the family of N-acyl amino acid derivatives and has been shown to possess a variety of biological activities.
作用機序
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In addition, N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been shown to possess analgesic activity in animal models of pain.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide in lab experiments is its potential for use in cancer treatment. N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been shown to possess anti-cancer activity and may be a promising candidate for further development as a cancer therapy.
However, one of the limitations of using N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide in lab experiments is its potential toxicity. N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been shown to possess cytotoxic activity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide. One area of research is to further explore its potential as a cancer therapy. This may involve the development of new analogs of N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide with improved anti-cancer activity and reduced toxicity.
Another area of research is to further explore its potential as an anti-inflammatory and analgesic agent. This may involve the development of new analogs of N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide with improved activity and reduced toxicity.
Overall, N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide is a promising compound that has been extensively studied for its potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide is a multi-step process that involves the reaction of 1-cyanocycloheptanone with 2,6-dimethylaniline. The reaction is carried out in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography to obtain N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide in its pure form.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
In addition, N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide has been studied for its potential use as an analgesic agent. It has been shown to possess analgesic activity in animal models of pain.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,6-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-8-7-9-15(2)17(14)20-12-16(22)21-18(13-19)10-5-3-4-6-11-18/h7-9,20H,3-6,10-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBTYYPFUWOQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

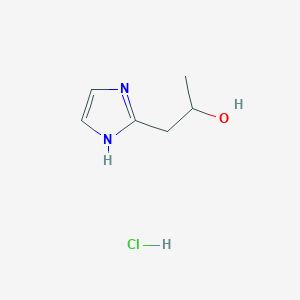
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
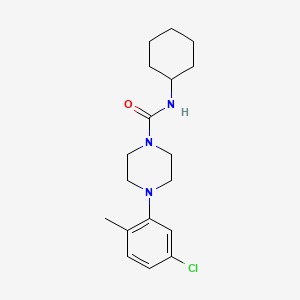

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
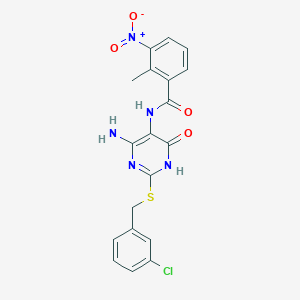
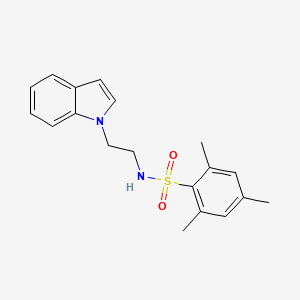
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
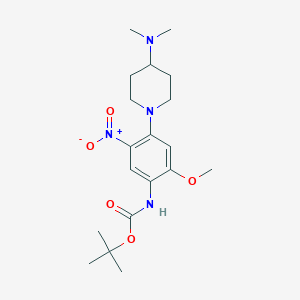
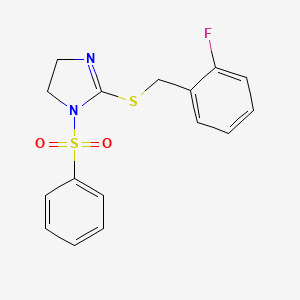
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)